molecular formula C18H39NO2 B087221 Ammonium stearate CAS No. 1002-89-7

Ammonium stearate

Cat. No. B087221
Key on ui cas rn: 1002-89-7
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
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Patent
US08470727B2

Procedure details

An ammonium stearate solution was prepared by mixing 113.5 grams of stearic acid with 567 grams of ammonia/carbon dioxide solution containing 12% of ammonia and 10% of carbon dioxide. The solution was sprayed onto 756 grams of zinc clay R591, then the mixture was mixed well and heated to 60° C. The resulting powder was heated at 110° C. for 18 hours. The dried powder was attrition milled again and then sieved with a 140 mesh sieve. The product was jet milled with the Nissen jet mill (see Example 2) to produce zinc stearate clay RC. There is some loss of material through dusting at the various milling processes. Its properties are listed below:
Quantity
113.5 g
Type
reactant
Reaction Step One
Name
ammonia carbon dioxide
Quantity
567 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
756 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH3:21].C(=O)=O.N.C(=O)=O.[Zn:29]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH4+:21].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:29].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,6.7,8.9.10|

Inputs

Step One
Name
Quantity
113.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
ammonia carbon dioxide
Quantity
567 g
Type
reactant
Smiles
N.C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
756 g
Type
reactant
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was mixed well
TEMPERATURE
Type
TEMPERATURE
Details
The resulting powder was heated at 110° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
attrition milled again
FILTRATION
Type
FILTRATION
Details
sieved with a 140 mesh sieve
CUSTOM
Type
CUSTOM
Details
milled with the Nissen jet mill (see Example 2)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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